7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives involves a one-pot, three-component reaction. This reaction typically includes 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine are not extensively documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of eco-friendly catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: The chlorine atom at the 7th position can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and antihypertensive properties.
Imidazo[2,1-b][1,3]thiazines: These compounds have shown significant bioactivity, including antituberculosis and electroluminescent properties.
Uniqueness
7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring
Biological Activity
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a member of the thiazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that contributes to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H8ClN2S with a molecular weight of approximately 169.68 g/mol. The compound features a chloro substituent at the 7-position and a fused thiazine ring system that plays a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H8ClN2S |
Molecular Weight | 169.68 g/mol |
CAS Number | 113770-21-1 |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Antimicrobial Activity
Research has shown that thiazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated potent activity against various bacteria and fungi. Specifically, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds derived from benzo[b][1,4]thiazines have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies demonstrated that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazine derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Antidiabetic Activity
Recent investigations into the antidiabetic effects of thiazine derivatives revealed their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism appears to involve modulation of glucose transporters and enhancement of pancreatic beta-cell function .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens. The results showed that this compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Anticancer Properties
In a study focused on breast cancer cells (MCF-7), treatment with a thiazine derivative led to a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may act as an effective anticancer agent .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFCUHBAUBJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.